molecular formula C9H13NO B2542376 1-(6-Methylpyridin-2-yl)propan-2-ol CAS No. 66120-51-2

1-(6-Methylpyridin-2-yl)propan-2-ol

Cat. No.: B2542376
CAS No.: 66120-51-2
M. Wt: 151.209
InChI Key: UXBJKXQFCAWOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridin-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

1-(6-Methylpyridin-2-yl)propan-2-ol is involved in various chemical processes and synthesis pathways. A study highlighted its role in the Wolff-Kishner reduction of propanones, indicating its potential in the formation of less-stable secondary carbanions and more stable primary carbanions, demonstrating its significance in complex chemical transformations (Paine, 1991). Further research in structural modifications of a related compound, 3-methoxy-2-aminopyridine, aimed to reduce mutagenic potential and time-dependent drug-drug interactions, underlining the importance of understanding the chemical nature of such compounds for safer pharmacological applications (Palmer et al., 2012).

Catalysis and Molecular Interactions

The compound's derivatives are used in catalysis, as evidenced by a study on ionic liquid-based Ru(II)–phosphinite compounds, where it was involved in transfer hydrogenation processes. This research highlights its potential application in industrial catalysis and the broader field of chemical engineering (Aydemir et al., 2014). Additionally, its derivatives have been studied in the context of molecular interactions, as seen in research exploring binary mixtures with alcohols at different temperatures and pressures. These studies provide insights into the compound's behavior in different chemical environments, which is crucial for its applications in material science and chemistry (Haraschta et al., 1999).

Pharmaceutical and Bioactive Research

Some derivatives of this compound have been investigated for their pharmaceutical potential. For instance, research on alpha(v)beta(3) antagonists for osteoporosis treatment highlighted a derivative's promising in vitro profile and its efficacy in in vivo models, pointing towards its therapeutic potential (Hutchinson et al., 2003). Furthermore, its structural analogues were explored for inhibitory activity against xanthine oxidase, a therapeutic target for gout and inflammatory conditions, demonstrating the compound's relevance in medicinal chemistry and drug design (Šmelcerović et al., 2013).

Mechanism of Action

The mechanism of action for “1-(6-Methylpyridin-2-yl)propan-2-ol” is not specified in the retrieved data. It’s used for proteomics research, which suggests it may be involved in protein-related studies .

Future Directions

The future directions for “1-(6-Methylpyridin-2-yl)propan-2-ol” are not specified in the retrieved data. Given its use in proteomics research , it may continue to be used in studies related to protein function and structure.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-3-5-9(10-7)6-8(2)11/h3-5,8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBJKXQFCAWOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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